molecular formula C17H20N4O B2388470 N-[(1Z)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide CAS No. 860789-64-6

N-[(1Z)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide

Cat. No.: B2388470
CAS No.: 860789-64-6
M. Wt: 296.374
InChI Key: CBPCTAPWIUWCOX-NXVVXOECSA-N
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Description

N-[(1Z)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide is a fascinating chemical compound with diverse applications in scientific research. This compound is known for its unique structure, which includes a cyclohexane ring, a pyrrole ring, and two cyano groups. Its molecular formula is C17H20N4O, and it has a molecular weight of 296.37 g/mol .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such asdihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may inhibit the activity of its target enzymes, leading to disruption of the associated cellular processes .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of DHFR can disrupt the folic acid pathway , leading to impaired DNA synthesis. Similarly, inhibition of enoyl-ACP reductase can disrupt the fatty acid synthesis pathway , affecting cell membrane integrity .

Result of Action

Based on its potential targets, the compound could lead to impaired dna synthesis and disrupted cell membrane integrity, potentially leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

N-[(1Z)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1Z)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a cyclohexane ring and a pyrrole ring, along with the presence of two cyano groups.

Properties

IUPAC Name

N-[(Z)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-8-9-13(2)21(12)16(11-19)15(10-18)20-17(22)14-6-4-3-5-7-14/h8-9,14H,3-7H2,1-2H3,(H,20,22)/b16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPCTAPWIUWCOX-NXVVXOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(=C(C#N)NC(=O)C2CCCCC2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1/C(=C(/C#N)\NC(=O)C2CCCCC2)/C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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